6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol
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Overview
Description
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with chlorine and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorophenyl and pyridine derivatives.
Chlorination: The pyridine ring is chlorinated at specific positions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated pyridine is then coupled with 2,4-dichlorophenyl using coupling reagents such as palladium catalysts in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: These allow for the continuous production of the compound with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2,4-diphenylpyridine: Similar structure but lacks the dichlorophenyl group.
5-(2,4-Dichlorophenyl)-2,4-pyridinediol: Similar structure but lacks the chlorine atom at the 6-position.
Uniqueness
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol is unique due to the specific arrangement of chlorine and dichlorophenyl groups on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
6-Chloro-5-(2,4-dichlorophenyl)-2,4-pyridinediol is a synthetic organic compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C11H6Cl3N2O2
- Molecular Weight : 290.53 g/mol
- Boiling Point : Approximately 416.8 °C
- Density : About 1.65 g/cm³
The compound features a pyridine ring substituted with chlorine and dichlorophenyl groups, which contribute to its unique reactivity and biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound can bind to and modulate the activity of specific enzymes involved in metabolic pathways, potentially inhibiting processes related to cell proliferation and survival .
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
- Gene Expression Alteration : The compound has been shown to affect the expression of genes associated with its biological activity, which could lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its derivatives have been investigated for their effectiveness against various pathogens, including bacteria and fungi.
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and receptor modulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
6-Chloro-5-(3,4-dichlorophenyl)-2,4-pyridinediol | C11H6Cl3N2O2 | Different dichlorophenyl substitution pattern | Antimicrobial |
6-Bromo-5-(2,4-dichlorophenyl)-2,4-pyridinediol | C11H6BrCl2N2O2 | Contains bromine instead of chlorine | Antifungal |
6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol | C11H7Cl2N2O2 | Fewer chlorine substitutions | Antiviral |
This comparison highlights that the unique substitution pattern of this compound may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various pyridine derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of several cancer cell lines by inducing apoptosis. The study indicated that this effect was mediated through the inhibition of specific kinases involved in cell cycle regulation.
Properties
IUPAC Name |
6-chloro-5-(2,4-dichlorophenyl)-4-hydroxy-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-1-2-6(7(13)3-5)10-8(16)4-9(17)15-11(10)14/h1-4H,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBIURIHNDRNSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC(=O)C=C2O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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